molecular formula C9H15NO3 B2716108 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid CAS No. 1219960-66-3

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

Cat. No.: B2716108
CAS No.: 1219960-66-3
M. Wt: 185.223
InChI Key: CWSSMKIHNJENMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is an organic compound featuring a cyclobutane ring, an amide group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be catalyzed by various organometallic complexes and often requires specific conditions such as high temperatures and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the decarboxylation of 1,1-cyclobutanedicarboxylic acid followed by subsequent functional group modifications . The process is optimized to ensure high yield and purity, often involving multiple purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various amides, esters, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Uniqueness: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is unique due to the presence of both the cyclobutane ring and the amide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,8(12)13)10-7(11)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSSMKIHNJENMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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